N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound with significant potential for research applications. Its molecular formula is , and it has a molecular weight of approximately 408.58 g/mol. The compound is characterized by a complex structure that includes an azepane ring, a thiophene moiety, and a benzenesulfonamide functional group, making it of interest in pharmaceutical and medicinal chemistry contexts.
The compound can be sourced from chemical suppliers such as BenchChem, which provides high-quality research chemicals suitable for various applications. It is important to note that this compound is intended for in-vitro research only and is not approved for use as a drug or medicine.
This compound falls under the category of sulfonamides, which are known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties. Its specific structure suggests potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details regarding specific reagents, conditions (e.g., temperature, solvent), and yields are crucial for replicating the synthesis but are often proprietary or found in specialized literature .
The molecular structure of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C20H28N2O3S2/c1-16-13-18(7-8-20(16)25-2)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3
YHDXFRQXYIGQSG-UHFFFAOYSA-N
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
These notations provide essential information about the connectivity and stereochemistry of the molecule.
The compound's structural data indicates multiple functional groups that contribute to its chemical behavior and interactions in biological systems. The presence of both aromatic and aliphatic components suggests diverse reactivity profiles.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can participate in various chemical reactions typical of sulfonamides:
Technical details about reaction conditions (e.g., catalysts used, temperature ranges) are essential for optimizing these reactions but may vary based on specific experimental setups .
The mechanism of action for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide likely involves interactions at specific biological targets:
Key physical properties include:
Relevant chemical properties include:
Quantitative data on solubility and stability would enhance understanding but are often found through empirical testing rather than theoretical predictions .
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has potential applications in various scientific fields:
Further research could elucidate its full potential across these applications, contributing to advancements in medicinal chemistry and drug discovery .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4